3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Description
3,4-Dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a synthetic N-substituted benzamide derivative characterized by a 3,4-dichlorobenzoyl core and a 1-hydroxy-3-phenylpropan-2-yl amine substituent.
Properties
IUPAC Name |
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-13(10-20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYURIULRKRTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198678 | |
| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338963-20-5 | |
| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 1-hydroxy-3-phenylpropan-2-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-N-(1-oxo-3-phenylpropan-2-yl)benzamide.
Reduction: Formation of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzylamine.
Substitution: Formation of 3,4-dimethoxy-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide.
Scientific Research Applications
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Cyclohexylamine Substituents
- U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide): Substituent: Dimethylamino-cyclohexyl group.
- AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide): Substituent: Dimethylamino-cyclohexylmethyl group. Pharmacology: Exhibits opioid activity similar to morphine but with a higher risk of respiratory depression . Structural Contrast: The cyclohexylmethyl chain in AH-7921 introduces greater conformational flexibility versus the rigid phenylpropanolamine moiety in the target compound.
Analogues with Hydroxy-Containing Substituents
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Substituent: 2-Hydroxy-1,1-dimethylethyl group. Applications: Utilized as an N,O-bidentate ligand in metal-catalyzed C–H bond functionalization due to its chelating hydroxy group .
Derivatives with Alkyne or Aromatic Substituents
3,4-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide :
- 3,4-Dichloro-N-(quinolin-6-yl)benzamide: Substituent: Quinoline group.
Structural and Pharmacological Data Table
*Estimated based on structural analogs.
Biological Activity
3,4-Dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features:
- A dichlorobenzamide core.
- A hydroxylated phenylpropan moiety that may influence its biological interactions.
Research has indicated that derivatives of benzamide compounds often exhibit significant biological activities through various mechanisms. For instance, they may act as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression related to cancer cell proliferation and survival.
Inhibition of Histone Deacetylases (HDACs)
A study evaluating related compounds found that N-hydroxy derivatives exhibited potent HDAC inhibition. Specifically, one derivative demonstrated superior inhibition against HDAC1 and HDAC8 compared to the standard treatment SAHA (suberoylanilide hydroxamic acid) and showed promising antiproliferative effects against human cancer cell lines, particularly breast cancer cells .
Anticancer Efficacy
The compound's analogs have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is potentially mediated through the modulation of key proteins such as p21 and caspase-3, which are involved in cell cycle regulation and apoptosis pathways .
Study 1: Efficacy against Breast Cancer
In a preclinical study involving MDA-MB-231 breast cancer cells, the compound induced significant apoptosis and reduced cell invasion capabilities. The study highlighted that the compound downregulated matrix metalloproteinases (MMPs), which are often implicated in cancer metastasis .
Study 2: Comparative Analysis with Other Compounds
A comparative study with other benzamide derivatives showed that this compound exhibited a unique profile of activity, particularly in its ability to inhibit tumor growth in xenograft models. This suggests a potential for further development as a therapeutic agent in oncology .
Data Tables
| Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| HDAC Inhibition | This compound | 0.5 | Histone Deacetylase Inhibition |
| Apoptosis Induction | MDA-MB-231 Cells | - | Modulation of p21 and Caspase-3 |
| Cell Cycle Arrest | MDA-MB-231 Cells | - | G2/M Phase Arrest |
| Invasion Inhibition | MDA-MB-231 Cells | - | Downregulation of MMPs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
